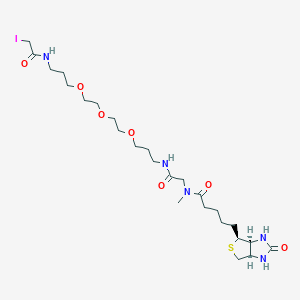
4,6-Dichloro-2,3-difluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-2,3-difluorobenzoic acid is a halogenated benzoic acid derivative. This compound is characterized by the presence of chlorine and fluorine atoms attached to the benzene ring, which significantly influences its chemical properties and reactivity. It is used in various fields, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dichloro-2,3-difluorobenzoic acid typically involves the halogenation of a benzoic acid precursor. One common method starts with 4-chloro-3,5-difluorobenzonitrile, which undergoes a series of reactions including nitration, selective reduction, diazotisation, and chlorination . The reaction conditions often involve the use of concentrated nitric acid, sulfuric acid, and sodium nitrite solution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance yield and efficiency. The choice of catalysts, such as palladium-phosphane complexes, plays a crucial role in optimizing the reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Dichloro-2,3-difluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogenation using palladium catalysts.
Diazotisation: Sodium nitrite in acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules .
Applications De Recherche Scientifique
4,6-Dichloro-2,3-difluorobenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the development of biologically active compounds, including potential pharmaceuticals.
Medicine: The compound’s derivatives are investigated for their antibacterial and antiviral properties.
Industry: It is used in the production of advanced materials, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 4,6-dichloro-2,3-difluorobenzoic acid involves its interaction with specific molecular targets. The halogen atoms enhance its reactivity, allowing it to form stable complexes with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in medicinal applications .
Comparaison Avec Des Composés Similaires
- 2,4-Dichloro-3,5-difluorobenzoic acid
- 2-Chloro-4,5-difluorobenzoic acid
- 2,4-Difluorobenzoic acid
Comparison: 4,6-Dichloro-2,3-difluorobenzoic acid is unique due to its specific halogenation pattern, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C7H2Cl2F2O2 |
|---|---|
Poids moléculaire |
226.99 g/mol |
Nom IUPAC |
4,6-dichloro-2,3-difluorobenzoic acid |
InChI |
InChI=1S/C7H2Cl2F2O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1H,(H,12,13) |
Clé InChI |
WYSSFSKZXOKCEB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)F)F)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium;dibromide](/img/structure/B13713388.png)
![5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-chloropyrimidine](/img/structure/B13713395.png)







